![molecular formula C20H20N4 B11205117 5-(3,4-Dimethylphenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11205117.png)
5-(3,4-Dimethylphenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(3,4-Dimethylphenyl)-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with two phenyl groups substituted at the 5 and 7 positions
Preparation Methods
The synthesis of 5-(3,4-dimethylphenyl)-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method provides excellent yields and is straightforward, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The phenyl groups can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(3,4-Dimethylphenyl)-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, given its structural similarity to other bioactive triazolopyrimidines.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5-(3,4-dimethylphenyl)-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 5-(3,4-dimethylphenyl)-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine include other triazolopyrimidines such as:
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[3,4-b][1,3,4]thiadiazine
These compounds share structural similarities but differ in their specific substituents and ring systems, which can result in different chemical properties and applications
Properties
Molecular Formula |
C20H20N4 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-7-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H20N4/c1-13-5-4-6-17(9-13)19-11-18(23-20-21-12-22-24(19)20)16-8-7-14(2)15(3)10-16/h4-12,19H,1-3H3,(H,21,22,23) |
InChI Key |
UJLHEHJSCJIHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C=C(NC3=NC=NN23)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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